Cas no 19186-40-4 (1,3,4,6-Tetra-O-acetyl-α-D-galactopyranose)
1,3,4,6-Tetra-O-acetyl-α-D-galactopyranose Chemical and Physical Properties
Names and Identifiers
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- 1,3,4,6-Tetra-O-acetyl-α-D-galactopyranose
- 1,3,4,6-TETRA-O-ACETYL-ALPHA-D-GALACTOPYRANOSE
- 1,3,4,6-Tetra-O-acet
- 1,3,4,6-TETRA-O-ACETYL-A-D-GALACTOPYRANOSE
- 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl D-mannopyranoside
- 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethylsulfonyl-b-D-mannopyranose
- DMAPP
- mannose triflate
- TATM
- α-D-Galactopyranose 1,3,4,6-Tetraacetate
- 2,3,4,6-TETRA-O-ACETYL A-D-GALACTOPYRANOSIDE
-
- Inchi: 1S/C14H20O10/c1-6(15)20-5-10-12(21-7(2)16)13(22-8(3)17)11(19)14(24-10)23-9(4)18/h10-14,19H,5H2,1-4H3
- InChI Key: SHBHJRVMGYVXKK-UHFFFAOYSA-N
- SMILES: CC(OCC1C(OC(=O)C)C(OC(=O)C)C(O)C(OC(=O)C)O1)=O
Computed Properties
- Exact Mass: 348.10600
Experimental Properties
- Melting Point: 138-140°C
- PSA: 134.66000
- LogP: -0.93820
1,3,4,6-Tetra-O-acetyl-α-D-galactopyranose Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T279535-100mg |
1,3,4,6-Tetra-O-acetyl-α-D-galactopyranose |
19186-40-4 | 100mg |
$184.00 | 2023-05-17 | ||
| TRC | T279535-1g |
1,3,4,6-Tetra-O-acetyl-α-D-galactopyranose |
19186-40-4 | 1g |
$ 1200.00 | 2022-06-02 | ||
| TRC | T279535-500mg |
1,3,4,6-Tetra-O-acetyl-α-D-galactopyranose |
19186-40-4 | 500mg |
$839.00 | 2023-05-17 | ||
| Chemenu | CM410401-1g |
1,3,4,6-Tetra-O-acetyl-a-D-galactopyranose |
19186-40-4 | 95%+ | 1g |
$281 | 2023-03-07 | |
| TRC | T279535-1000mg |
1,3,4,6-Tetra-O-acetyl-α-D-galactopyranose |
19186-40-4 | 1g |
$1447.00 | 2023-05-17 | ||
| Biosynth | MT06662-100 mg |
1,3,4,6-Tetra-O-acetyl-a-D-galactopyranose |
19186-40-4 | 100MG |
$100.37 | 2023-01-03 | ||
| Biosynth | MT06662-250 mg |
1,3,4,6-Tetra-O-acetyl-a-D-galactopyranose |
19186-40-4 | 250MG |
$165.17 | 2023-01-03 | ||
| Biosynth | MT06662-1000 mg |
1,3,4,6-Tetra-O-acetyl-a-D-galactopyranose |
19186-40-4 | 1g |
$1,168.86 | 2023-01-03 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-220550-100 mg |
1,3,4,6-Tetra-O-acetyl-α-D-galactopyranose, |
19186-40-4 | 100MG |
¥2,407.00 | 2023-07-10 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1519665-100mg |
(2R,3R,4R,5S,6R)-6-(acetoxymethyl)-3-hydroxytetrahydro-2H-pyran-2,4,5-triyl triacetate |
19186-40-4 | 98% | 100mg |
¥2419 | 2023-04-15 |
1,3,4,6-Tetra-O-acetyl-α-D-galactopyranose Suppliers
1,3,4,6-Tetra-O-acetyl-α-D-galactopyranose Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 1,3,4,6-Tetra-O-acetyl-α-D-galactopyranose
1,3,4,6-Tetra-O-acetyl-α-D-galactopyranose (CAS 19186-40-4): A Comprehensive Guide to Its Properties and Applications
1,3,4,6-Tetra-O-acetyl-α-D-galactopyranose (CAS 19186-40-4) is a highly valuable acetylated sugar derivative widely used in carbohydrate chemistry, pharmaceutical research, and biochemical applications. This white crystalline powder belongs to the family of protected monosaccharides, where the hydroxyl groups of D-galactose are acetylated to enhance stability and reactivity. The compound's systematic name reflects its structure: a galactopyranose ring with acetyl groups at the 1, 3, 4, and 6 positions.
In recent years, 1,3,4,6-Tetra-O-acetyl-α-D-galactopyranose has gained significant attention due to its role as a key intermediate in oligosaccharide synthesis. Researchers frequently search for "acetylated galactose derivatives" and "protected sugar reagents" when investigating glycosylation reactions. The compound's popularity stems from its excellent stability compared to free sugars, making it ideal for glycosylation reactions in medicinal chemistry and drug development.
The chemical properties of CAS 19186-40-4 make it particularly useful in carbohydrate chemistry. With a molecular formula of C14H20O10 and molecular weight of 348.30 g/mol, this compound serves as a protected form of D-galactose that can be selectively deacetylated or used directly in glycosidic bond formation. Many researchers look for information about "acetyl group removal from sugar derivatives" and "stability of acetylated sugars," highlighting the compound's importance in synthetic pathways.
One of the most important applications of 1,3,4,6-Tetra-O-acetyl-α-D-galactopyranose is in the synthesis of glycoconjugates and glycosylated natural products. The compound serves as a crucial building block for creating complex carbohydrates found in many biologically active molecules. Recent searches for "galactose donor in glycosylation" and "synthesis of blood group antigens" demonstrate the compound's relevance in current research. Its α-configuration at the anomeric center makes it particularly valuable for creating specific glycosidic linkages.
The pharmaceutical applications of CAS 19186-40-4 are particularly noteworthy. As interest grows in "carbohydrate-based drugs" and "glycoscience in medicine," this acetylated galactose derivative plays a pivotal role in developing new therapeutics. It's frequently used in the synthesis of glycosidase inhibitors, vaccine components, and glycoprotein mimetics. The compound's stability under various conditions makes it preferable to unprotected sugars in many synthetic routes.
From a biochemical perspective, 1,3,4,6-Tetra-O-acetyl-α-D-galactopyranose serves as an important tool for studying carbohydrate-protein interactions. Researchers investigating "lectin binding studies" or "glycan array preparation" often utilize this compound as a starting material. The acetyl groups protect the sugar from unwanted reactions while allowing specific deprotection when needed, making it versatile for various experimental setups.
The market demand for acetylated sugar derivatives like CAS 19186-40-4 has been steadily increasing, particularly in the field of glycobiology research. Search trends show growing interest in "high purity carbohydrate reagents" and "custom glycosylation building blocks." The compound's stability during storage and shipping makes it commercially attractive compared to more labile carbohydrate derivatives.
In analytical chemistry, 1,3,4,6-Tetra-O-acetyl-α-D-galactopyranose serves as a valuable standard for carbohydrate analysis. Its well-defined structure and purity make it ideal for method development in HPLC and mass spectrometry applications. Many laboratories search for "carbohydrate reference standards" and "GC-MS sugar analysis," where this compound frequently appears as a key component in analytical workflows.
The synthetic utility of CAS 19186-40-4 extends to materials science applications as well. Researchers exploring "sugar-based polymers" or "biodegradable materials from carbohydrates" often start with protected sugar derivatives like this compound. The acetyl groups provide both protection and opportunities for further chemical modification, enabling the creation of novel carbohydrate-containing materials with specific properties.
Quality control of 1,3,4,6-Tetra-O-acetyl-α-D-galactopyranose is crucial for its various applications. Common search queries include "purity analysis of acetylated sugars" and "storage conditions for carbohydrate reagents." The compound typically shows excellent stability when stored properly, with recommended storage at 2-8°C in a dry environment. Analytical methods for quality assessment usually involve HPLC, NMR, and optical rotation measurements.
Looking toward future applications, acetylated galactose derivatives like CAS 19186-40-4 are expected to play increasingly important roles in biomedical research and therapeutic development. Emerging search trends include "glycosylation in cancer research" and "carbohydrates in immunotherapy," areas where this compound may contribute significantly. Its versatility as a building block ensures its continued relevance in advancing glycoscience.
For researchers working with 1,3,4,6-Tetra-O-acetyl-α-D-galactopyranose, understanding its handling characteristics is essential. While the compound is stable under normal conditions, proper laboratory practices should always be followed. Common questions include "solubility of acetylated sugars" (it's soluble in most organic solvents) and "compatibility with common reagents." These practical considerations are important for successful experimental outcomes.
In conclusion, 1,3,4,6-Tetra-O-acetyl-α-D-galactopyranose (CAS 19186-40-4) represents a fundamental building block in modern carbohydrate chemistry with wide-ranging applications from pharmaceutical development to materials science. Its unique combination of stability and reactivity makes it indispensable for researchers working in glycoscience. As interest in glycobiology and carbohydrate-based therapeutics continues to grow, this acetylated sugar derivative will undoubtedly remain a crucial tool for scientific advancement.
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